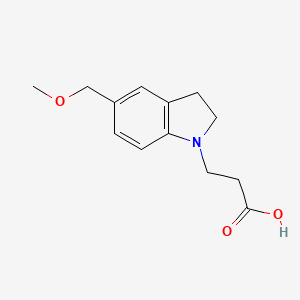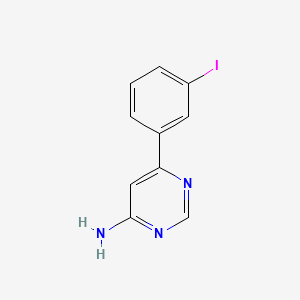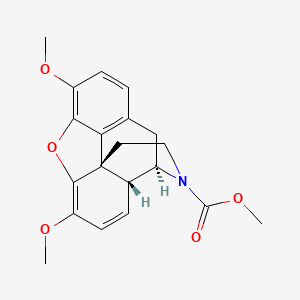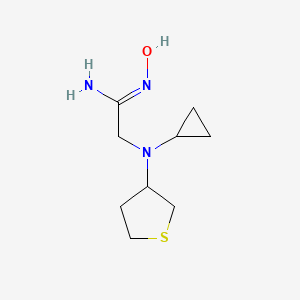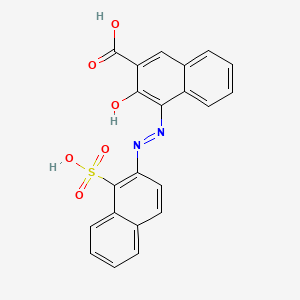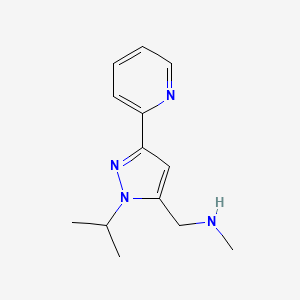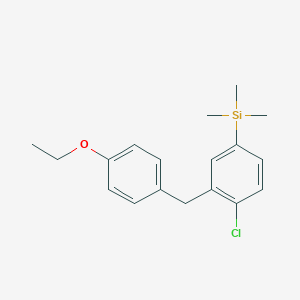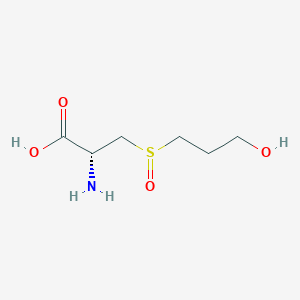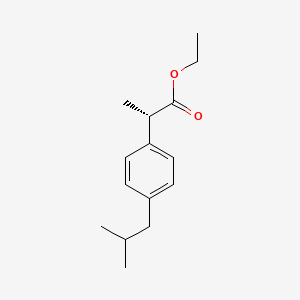
Dexibuprofen Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexibuprofen Ethyl Ester is a derivative of dexibuprofen, which is the active dextrorotatory enantiomer of ibuprofen. Dexibuprofen is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification of dexibuprofen to form this compound aims to enhance its pharmacokinetic properties, such as solubility and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dexibuprofen Ethyl Ester can be synthesized through esterification of dexibuprofen with ethanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out by heating dexibuprofen and ethanol in the presence of the acid catalyst, followed by purification to obtain the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
Dexibuprofen Ethyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexibuprofen and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Dexibuprofen and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dexibuprofen Ethyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to enhance the delivery of dexibuprofen in biological systems.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
Dexibuprofen Ethyl Ester exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . The esterification of dexibuprofen to form this compound may enhance its absorption and bioavailability, allowing for more effective delivery to the target tissues.
Comparación Con Compuestos Similares
Similar Compounds
Ibuprofen: A racemic mixture of R- and S-enantiomers, with the S-enantiomer being the active form.
Naproxen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Flurbiprofen: An NSAID with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
Dexibuprofen Ethyl Ester is unique due to its enhanced pharmacokinetic properties compared to its parent compound, dexibuprofen. The esterification process improves its solubility and bioavailability, potentially leading to better therapeutic outcomes and reduced side effects .
Propiedades
Número CAS |
272458-63-6 |
|---|---|
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m0/s1 |
Clave InChI |
HXTFUVWJFLDLJP-LBPRGKRZSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](C)C1=CC=C(C=C1)CC(C)C |
SMILES canónico |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



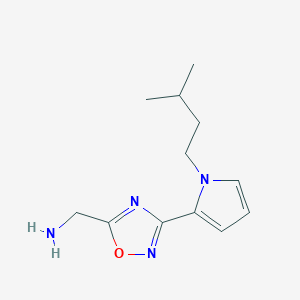
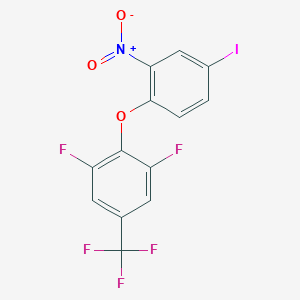

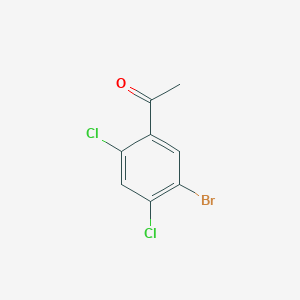
![3-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13427939.png)
